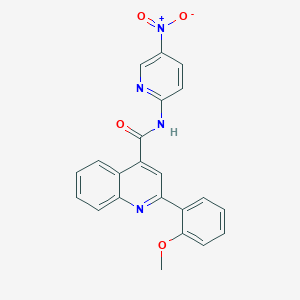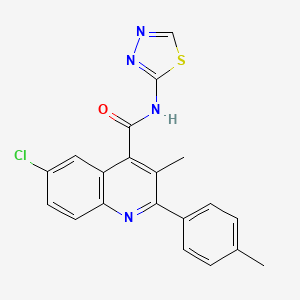![molecular formula C27H27N3O2 B4161401 6-methyl-2-(4-propoxyphenyl)-N-[1-(pyridin-4-yl)ethyl]quinoline-4-carboxamide](/img/structure/B4161401.png)
6-methyl-2-(4-propoxyphenyl)-N-[1-(pyridin-4-yl)ethyl]quinoline-4-carboxamide
Descripción general
Descripción
6-methyl-2-(4-propoxyphenyl)-N-[1-(pyridin-4-yl)ethyl]quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a propoxyphenyl group, and a pyridinyl ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(4-propoxyphenyl)-N-[1-(pyridin-4-yl)ethyl]quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Propoxyphenyl Group: The propoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with 4-propoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Pyridinyl Ethyl Group: The pyridinyl ethyl group can be attached through a nucleophilic substitution reaction, where the intermediate product is reacted with 4-pyridinyl ethyl bromide in the presence of a base like potassium carbonate.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction, where the intermediate product is reacted with an appropriate amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinoline core, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and propoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
6-methyl-2-(4-propoxyphenyl)-N-[1-(pyridin-4-yl)ethyl]quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmacology: It is investigated for its potential as a therapeutic agent for neurological disorders, given its ability to interact with specific neurotransmitter receptors.
Material Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Biology: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of 6-methyl-2-(4-propoxyphenyl)-N-[1-(pyridin-4-yl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 6-methyl-2-(4-methoxyphenyl)-N-[1-(4-pyridinyl)ethyl]-4-quinolinecarboxamide
- 6-methyl-2-(4-ethoxyphenyl)-N-[1-(4-pyridinyl)ethyl]-4-quinolinecarboxamide
- 6-methyl-2-(4-butoxyphenyl)-N-[1-(4-pyridinyl)ethyl]-4-quinolinecarboxamide
Uniqueness
6-methyl-2-(4-propoxyphenyl)-N-[1-(pyridin-4-yl)ethyl]quinoline-4-carboxamide is unique due to the presence of the propoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s binding affinity to molecular targets, its solubility, and its overall pharmacokinetic profile, making it a valuable compound for specific scientific research applications.
Propiedades
IUPAC Name |
6-methyl-2-(4-propoxyphenyl)-N-(1-pyridin-4-ylethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2/c1-4-15-32-22-8-6-21(7-9-22)26-17-24(23-16-18(2)5-10-25(23)30-26)27(31)29-19(3)20-11-13-28-14-12-20/h5-14,16-17,19H,4,15H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXONLUYQYZSFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)NC(C)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


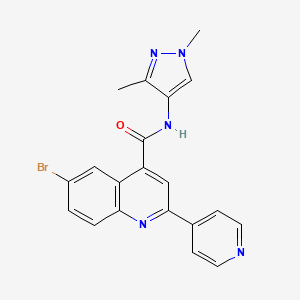
![4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-(5-methyl-2-furyl)quinoline](/img/structure/B4161324.png)
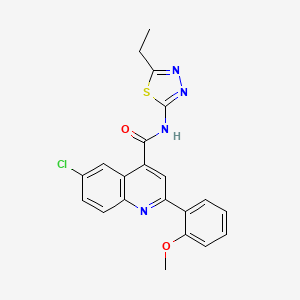
![6-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4161329.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4161334.png)
![2-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE](/img/structure/B4161341.png)
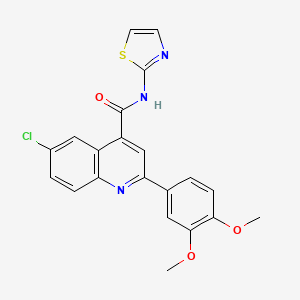
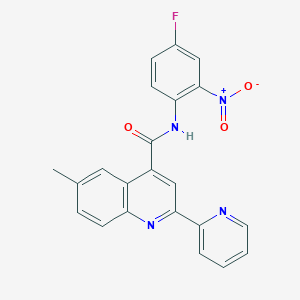
![7-chloro-8-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4161364.png)
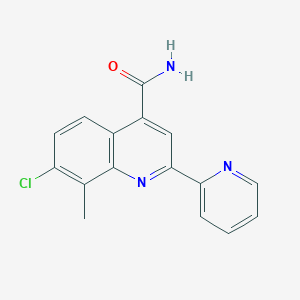
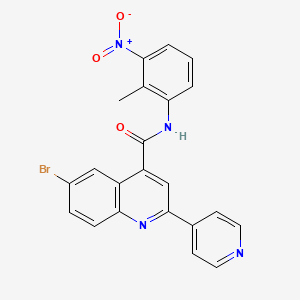
![N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4161391.png)
